Diphenyl-1-pyrenylphosphine

Description

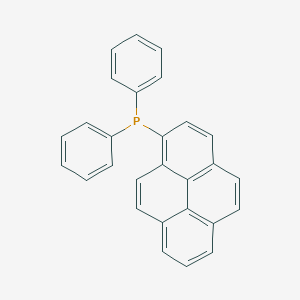

Structure

3D Structure

Propriétés

IUPAC Name |

diphenyl(pyren-1-yl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19P/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYGKYCYNVHCNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149186 |

Source

|

| Record name | Diphenyl-1-pyrenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110231-30-6 |

Source

|

| Record name | Diphenyl-1-pyrenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110231306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl-1-pyrenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl-1-pyrenylphosphine (This product is only available for selling domestically in Japan) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Diphenyl-1-pyrenylphosphine (DPPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl-1-pyrenylphosphine (DPPP) is a valuable chemical probe utilized extensively in the study of oxidative stress, particularly for the detection of lipid hydroperoxides. This technical guide provides a comprehensive overview of the synthesis and characterization of DPPP. It includes a detailed, state-of-the-art experimental protocol for its synthesis via a highly efficient low-temperature lithium-bromine exchange reaction. Furthermore, this document outlines the key characterization data for DPPP and its fluorescent oxide, and describes the experimental setup for its application in lipid peroxidation assays. The information is presented to be a practical resource for researchers in chemistry, biology, and drug development who are interested in utilizing this powerful analytical tool.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to readily detoxify these reactive intermediates, is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Lipid peroxidation, the oxidative degradation of lipids, is a primary indicator of oxidative stress. Diphenyl-1-pyrenylphosphine (DPPP) has emerged as a highly sensitive and specific fluorescent probe for the detection of lipid hydroperoxides, the initial products of lipid peroxidation.[1][2]

DPPP itself is non-fluorescent. However, upon stoichiometric reaction with a hydroperoxide, it is oxidized to the highly fluorescent Diphenyl-1-pyrenylphosphine oxide (DPPPO).[3][4] This property allows for the quantitative and qualitative assessment of lipid peroxidation in various biological systems, from cell cultures to in vivo models.[2] This guide provides a detailed methodology for the synthesis and characterization of DPPP, enabling researchers to produce and validate this important analytical reagent in their own laboratories.

Synthesis of Diphenyl-1-pyrenylphosphine

An efficient and improved method for the synthesis of Diphenyl-1-pyrenylphosphine involves a low-temperature lithium-bromine exchange reaction with the commercially available 1-bromopyrene, followed by quenching with chlorodiphenylphosphine (B86185).[1]

Experimental Protocol

Materials:

-

1-Bromopyrene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Chlorodiphenylphosphine

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous hexane (B92381)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethanol

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a rubber septum is charged with 1-bromopyrene. The flask is then purged with dry nitrogen or argon.

-

Dissolution: Anhydrous diethyl ether or THF is added to the flask via syringe to dissolve the 1-bromopyrene. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. The reaction mixture is stirred at -78 °C for an additional 1-2 hours. The progress of the lithiation can be monitored by thin-layer chromatography (TLC).

-

Phosphinylation: A solution of chlorodiphenylphosphine in anhydrous diethyl ether or THF is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification:

-

The solvent is removed under reduced pressure to yield the crude product.

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient of hexane and dichloromethane is typically used as the eluent.

-

Recrystallization: The purified product can be further recrystallized from a solvent system such as dichloromethane/ethanol to yield Diphenyl-1-pyrenylphosphine as a pale yellow solid.[5]

-

Characterization of Diphenyl-1-pyrenylphosphine

Thorough characterization is essential to confirm the identity and purity of the synthesized DPPP.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₉P | [6] |

| Molecular Weight | 386.43 g/mol | [6] |

| Appearance | Pale yellow to yellow powder/crystal | [7] |

| Melting Point | 174.0 to 178.0 °C | [7] |

| Solubility | Soluble in DMF (10 mg/mL) and Methylene Chloride (1 mg/mL) | [2] |

Spectroscopic Data

UV-Vis Spectroscopy: DPPP exhibits characteristic absorption maxima in the ultraviolet-visible spectrum.

| λmax (nm) | Solvent |

| 243, 280, 355 | Not Specified |

Fluorescence Spectroscopy (of DPPP Oxide): DPPP is non-fluorescent, but its oxide, DPPPO, exhibits strong fluorescence.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | 351-352 | [2][7] |

| Emission Maximum | 380 | [2][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for DPPP are not readily available in the public domain, the expected chemical shifts can be predicted based on the structure.

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (approximately 7.0-9.0 ppm) corresponding to the protons of the pyrenyl and diphenylphosphino groups.

-

³¹P NMR: A single peak is expected in the region typical for triarylphosphines. The chemical shift of triphenylphosphine (B44618) is approximately -6.0 ppm, and DPPP is expected to have a similar chemical shift.[7]

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 386.4. Fragmentation patterns would likely involve the loss of phenyl groups.

Application in Lipid Peroxidation Assays

The primary application of DPPP is in the detection and quantification of lipid hydroperoxides.

Experimental Protocol for Cellular Lipid Peroxidation

Materials:

-

Diphenyl-1-pyrenylphosphine (DPPP) stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture: Cells of interest are cultured to the desired confluency in appropriate multi-well plates.

-

Induction of Oxidative Stress (Optional): Cells can be treated with an inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide) to stimulate lipid peroxidation. A control group without the inducing agent should be included.

-

DPPP Loading: The cell culture medium is removed, and the cells are washed with PBS. A solution of DPPP in serum-free medium (typically 10-50 µM) is added to the cells.

-

Incubation: The cells are incubated with the DPPP solution for a specified time (e.g., 30-60 minutes) at 37 °C, protected from light.

-

Washing: The DPPP-containing medium is removed, and the cells are washed with PBS to remove any unincorporated probe.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with excitation at ~352 nm and emission at ~380 nm. Alternatively, cells can be visualized using a fluorescence microscope with appropriate filter sets.

-

Data Analysis: The fluorescence intensity of the treated cells is compared to that of the control cells to determine the extent of lipid peroxidation.

Visualizations

Synthesis Workflow

Caption: Synthetic route to Diphenyl-1-pyrenylphosphine.

Lipid Peroxidation Detection Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. Estimation of lipid peroxidation of live cells using a fluorescent probe, diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel fluorescent probe diphenyl-1-pyrenylphosphine to follow lipid peroxidation in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel method of following oxidation of low-density lipoprotein using a sensitive fluorescent probe, diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

The Dual Fluorescence Mechanisms of Diphenyl-1-pyrenylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-1-pyrenylphosphine (DPPP) is a versatile fluorescent probe with significant applications in the detection of hydroperoxides, particularly in biological systems. Its utility stems from a primary fluorescence mechanism involving a dramatic increase in fluorescence intensity upon oxidation. More recent research has also unveiled a second, more complex photophysical phenomenon known as aggregation-induced emission (AIE) and aggregation-caused quenching (ACQ). This technical guide provides an in-depth exploration of these two distinct fluorescence mechanisms of DPPP, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Fluorescence Mechanisms

The fluorescence behavior of DPPP is governed by two primary, context-dependent mechanisms:

-

Oxidation to the Highly Fluorescent Diphenyl-1-pyrenylphosphine Oxide (DPPP-O): This is the most widely utilized mechanism for sensing applications. DPPP, in its native state, is essentially non-fluorescent. However, it undergoes a stoichiometric reaction with hydroperoxides to form diphenyl-1-pyrenylphosphine oxide (DPPP-O), a product that exhibits strong fluorescence.[1][2][3] This "off-on" switching behavior makes DPPP a highly sensitive probe for detecting lipid peroxidation and other sources of hydroperoxides in cellular and biochemical assays.[2][3] The reaction is highly specific to hydroperoxides, and the fluorescence intensity of the resulting DPPP-O is directly proportional to the initial amount of hydroperoxides, allowing for quantitative measurements.[2]

-

Photo-triggered Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Transition: In a departure from its role as a peroxide sensor, DPPP itself can exhibit unique photophysical properties. It has been shown to undergo a photo-triggered transition between aggregation-induced emission (AIE) and aggregation-caused quenching (ACQ).[4] In its aggregated state, DPPP can be induced to emit light, a phenomenon known as AIE. This is attributed to the restriction of intramolecular rotations in the aggregated form, which closes non-radiative decay pathways.[4] Conversely, under certain conditions, aggregation can lead to fluorescence quenching (ACQ). This dual behavior is a more recent discovery and opens up possibilities for DPPP in materials science and as a photo-responsive molecule.[4]

Quantitative Data

The photophysical properties of DPPP and its fluorescent oxide, DPPP-O, are crucial for their application. The following tables summarize the available quantitative data.

Table 1: Photophysical Properties of Diphenyl-1-pyrenylphosphine (DPPP)

| Property | Value | Solvent/Condition |

| Absorption Maxima (λabs) | 243, 280, 355 nm | Methylene Chloride/DMF |

| Fluorescence | Non-fluorescent in monomeric state | Various solvents |

Table 2: Photophysical Properties of Diphenyl-1-pyrenylphosphine Oxide (DPPP-O)

| Property | Value | Solvent/Condition |

| Excitation Maximum (λex) | ~351-352 nm | Various solvents |

| Emission Maximum (λem) | ~380 nm | Various solvents |

| Fluorescence Quantum Yield (ΦF) | Data not available in searched literature | - |

| Fluorescence Lifetime (τ) | Data not available in searched literature | - |

Note: While DPPP-O is consistently reported as "strongly fluorescent," specific values for its fluorescence quantum yield and lifetime were not available in the reviewed scientific literature. For context, related pyrene (B120774) derivatives can exhibit high quantum yields.

Experimental Protocols

Detection of Cellular Lipid Peroxidation using DPPP

This protocol outlines the use of DPPP to measure lipid hydroperoxides in cultured cells.

a. Materials:

-

Diphenyl-1-pyrenylphosphine (DPPP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope or microplate reader with appropriate filters (Excitation: ~351 nm, Emission: ~380 nm)

-

Cultured cells of interest

b. Protocol:

-

Cell Seeding: Seed cells in a suitable format for fluorescence measurement (e.g., 96-well plate, chamber slides).

-

Induction of Lipid Peroxidation (Optional): Treat cells with an agent known to induce oxidative stress (e.g., tert-butyl hydroperoxide) to serve as a positive control.

-

DPPP Staining Solution Preparation: Prepare a stock solution of DPPP in DMSO. Immediately before use, dilute the stock solution in cell culture medium or PBS to the final working concentration (typically in the µM range, e.g., 20 µM).[5]

-

Cell Staining: Remove the cell culture medium and wash the cells with PBS. Add the DPPP staining solution to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C, protected from light.[5]

-

Washing: After incubation, remove the DPPP staining solution and wash the cells with PBS to remove any excess probe.

-

Fluorescence Measurement: Add PBS or a suitable imaging buffer to the cells. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths.

HPLC with Post-Column Derivatization for Lipid Hydroperoxide Analysis

This method allows for the separation and quantification of different lipid hydroperoxide species.

a. Materials:

-

HPLC system with a fluorescence detector

-

Normal-phase HPLC column

-

Mobile phase (e.g., a mixture of hexane (B92381) and isopropanol)

-

DPPP solution for post-column reaction

-

Reaction coil and heating unit

b. Protocol:

-

Sample Preparation: Extract lipids from the sample of interest using a suitable solvent extraction method.

-

HPLC Separation: Inject the lipid extract onto the normal-phase HPLC column. Elute the lipid hydroperoxides using an isocratic or gradient mobile phase.

-

Post-Column Reaction: The eluent from the HPLC column is mixed with a solution of DPPP in a reaction coil. The coil is heated (e.g., to 80°C) to facilitate the reaction between DPPP and the separated lipid hydroperoxides to form DPPP-O.[6]

-

Fluorescence Detection: The reaction mixture then flows into the fluorescence detector. The fluorescence of DPPP-O is monitored at an excitation wavelength of ~352 nm and an emission wavelength of ~380 nm.[6]

-

Quantification: The peak areas of the fluorescent signals are proportional to the amount of each lipid hydroperoxide species.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Oxidation of DPPP to fluorescent DPPP-O.

Caption: Mechanism of Aggregation-Induced Emission in DPPP.

Caption: Workflow for cellular lipid peroxidation assay.

Conclusion

Diphenyl-1-pyrenylphosphine is a powerful tool for the detection of hydroperoxides due to the strong fluorescence of its oxidized form, DPPP-O. The stoichiometric nature of this reaction allows for quantitative analysis, making it invaluable in fields such as drug development and oxidative stress research. Furthermore, the discovery of its photo-triggered AIE/ACQ properties adds another dimension to its potential applications in materials science. This guide provides the foundational knowledge, data, and protocols necessary for the effective utilization of DPPP's unique fluorescence mechanisms. Further research to precisely determine the quantum yield and fluorescence lifetime of DPPP-O would be beneficial for even more precise quantitative studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Estimation of lipid peroxidation of live cells using a fluorescent probe, diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel fluorescent probe diphenyl-1-pyrenylphosphine to follow lipid peroxidation in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Stress Marker Detection DPPP | CAS 110231-30-6 Dojindo [dojindo.com]

Navigating the Stability and Storage of Diphenyl-1-pyrenylphosphine: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Diphenyl-1-pyrenylphosphine (DPPP), a widely used fluorescent probe for the detection of hydroperoxides.

Diphenyl-1-pyrenylphosphine is a valuable tool in cellular and lipid oxidation studies. Its utility is rooted in its stoichiometric reaction with hydroperoxides, which yields the highly fluorescent molecule diphenyl-1-pyrenylphosphine oxide (DPPP-O).[1][2][3] The non-fluorescent nature of DPPP and the strong fluorescence of its oxidized product provide a sensitive and specific method for quantifying lipid peroxidation.[4][5] To maintain the reliability of this reagent, adherence to proper storage and handling protocols is critical.

Recommended Storage Conditions

To ensure the long-term stability of Diphenyl-1-pyrenylphosphine, it is essential to store it under appropriate conditions. The primary recommendation from multiple suppliers is to store the compound at low temperatures and, in some cases, protected from light and under an inert atmosphere. A summary of recommended storage conditions is provided in the table below.

| Supplier/Source | Recommended Storage Temperature | Additional Conditions | Stated Stability |

| Cayman Chemical | -20°C | - | ≥ 4 years |

| MedChemExpress | 4°C | Protect from light | - |

| AbMole BioScience | 2-8°C | Protect from light, sealed | - |

| Dojindo | - | Protect from light, Nitrogen substitution | - |

| TCI Chemicals | Store in a refrigerator | Keep container tightly closed, Keep under inert gas | - |

Table 1: Summary of Recommended Storage Conditions for Diphenyl-1-pyrenylphosphine.

The consensus for optimal long-term stability points towards storage at -20°C.[1][2] For shorter-term storage or frequent use, refrigeration (2-8°C) with protection from light is also suggested.[3][6] The recommendation to store under an inert gas, such as nitrogen, highlights the sensitivity of the phosphine (B1218219) moiety to oxidation.[7][8]

Solubility Data

Proper dissolution of Diphenyl-1-pyrenylphosphine is crucial for its application in various experimental settings. The compound is soluble in several organic solvents.

| Solvent | Approximate Solubility | Source |

| Dimethylformamide (DMF) | 10 mg/mL | Cayman Chemical |

| Methylene Chloride | 1 mg/mL | Cayman Chemical |

| Dimethyl Sulfoxide (DMSO) | 8 mg/mL | AbMole BioScience |

Table 2: Solubility of Diphenyl-1-pyrenylphosphine in Common Organic Solvents.[2][3]

When preparing stock solutions, it is recommended to use a solvent that has been purged with an inert gas to minimize oxidation of the DPPP.[2]

Handling and Safety Precautions

According to the available Safety Data Sheets (SDS), Diphenyl-1-pyrenylphosphine is classified as a skin and eye irritant.[8] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[8] Work should be conducted in a well-ventilated area to avoid inhalation of the powder. In case of contact with skin or eyes, the affected area should be rinsed thoroughly with water.[8]

Factors Influencing Stability

The stability of Diphenyl-1-pyrenylphosphine is influenced by several environmental factors. The following diagram illustrates the logical relationship between these factors and the chemical integrity of the compound.

Figure 1: Logical diagram illustrating the key factors that influence the stability of Diphenyl-1-pyrenylphosphine.

Experimental Protocol: Detection of Lipid Hydroperoxides

The primary application of Diphenyl-1-pyrenylphosphine is the detection of lipid hydroperoxides. The following is a generalized protocol for its use as a fluorescent probe.

Objective: To quantify lipid peroxidation in a biological sample (e.g., cell culture, isolated lipoproteins) using DPPP.

Materials:

-

Diphenyl-1-pyrenylphosphine (DPPP)

-

Anhydrous solvent (e.g., DMF or DMSO, purged with inert gas) for stock solution preparation

-

Biological sample of interest

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Fluorometer or fluorescence microscope with appropriate filters (Excitation ~351 nm, Emission ~380 nm)

Procedure:

-

Preparation of DPPP Stock Solution:

-

Dissolve DPPP in an appropriate anhydrous solvent (e.g., DMF) to a stock concentration of 1-10 mg/mL.[2]

-

It is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the DPPP to minimize premature oxidation.[2]

-

Store the stock solution at -20°C, protected from light.

-

-

Labeling of Biological Sample:

-

Dilute the DPPP stock solution in an appropriate buffer or cell culture medium to the desired final working concentration. The optimal concentration should be determined empirically but is often in the low micromolar range.

-

Incubate the biological sample with the DPPP working solution. Incubation time and temperature will vary depending on the sample type and experimental design. For live cells, incubation is typically performed at 37°C.

-

-

Removal of Unbound Probe:

-

After incubation, wash the sample with buffer (e.g., PBS) to remove any unbound DPPP. This step is crucial to reduce background fluorescence.

-

-

Induction of Oxidative Stress (if applicable):

-

If the experiment involves measuring induced lipid peroxidation, treat the DPPP-labeled sample with an oxidizing agent or other experimental stimulus.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the sample using a fluorometer or fluorescence microscope.

-

The excitation wavelength for the oxidized product, DPPP-O, is approximately 351 nm, and the emission wavelength is around 380 nm.[1][3]

-

An increase in fluorescence intensity corresponds to the oxidation of DPPP to DPPP-O, indicating the presence of hydroperoxides.

-

Controls:

-

Unlabeled control: A sample that has not been treated with DPPP to measure background autofluorescence.

-

Vehicle control: A sample treated with the solvent used to dissolve DPPP to account for any effects of the solvent.

-

Positive control: A sample treated with a known oxidizing agent to confirm the responsiveness of the DPPP probe.

-

Negative control: A sample co-treated with an antioxidant to demonstrate the specificity of the assay for oxidative processes.

This protocol provides a general framework. Specific parameters such as probe concentration, incubation time, and washing steps should be optimized for each specific application and cell or sample type. The fluorescent product, DPPP-O, is reported to be stable in the membrane of living cells for at least 2 days, making this probe suitable for long-term studies of lipid peroxidation.[4][9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. abmole.com [abmole.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Stress Marker Detection DPPP | CAS 110231-30-6 Dojindo [dojindo.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Estimation of lipid peroxidation of live cells using a fluorescent probe, diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Diphenyl-1-pyrenylphosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diphenyl-1-pyrenylphosphine (DPPP), a widely utilized fluorescent probe in biomedical and chemical research. Understanding the solubility of DPPP in various organic solvents is critical for its effective application in experimental assays, particularly in the fields of oxidative stress analysis and drug development. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing compound solubility.

Core Topic: Solubility of Diphenyl-1-pyrenylphosphine

Diphenyl-1-pyrenylphosphine (DPPP) is a non-fluorescent molecule that, upon reaction with hydroperoxides, is oxidized to the highly fluorescent diphenyl-1-pyrenylphosphine oxide (DPPP-O)[1][2][3][4]. This property makes it an invaluable tool for the detection and quantification of lipid peroxidation in cellular membranes and other biological systems. The lipophilic nature of DPPP, conferred by its diphenylphosphine (B32561) and pyrene (B120774) moieties, governs its solubility profile, favoring dissolution in organic solvents over aqueous media.

Proper dissolution and a known concentration are prerequisites for the majority of applications, including the preparation of stock solutions for cell-based assays, high-performance liquid chromatography (HPLC) post-column derivatization, and various fluorescence-based analytical methods[5][6]. Inadequate solubility can lead to precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental results.

Data Presentation: Quantitative Solubility of DPPP

The following table summarizes the available quantitative solubility data for Diphenyl-1-pyrenylphosphine in various organic solvents. It is important to note that these values are primarily sourced from chemical supplier data sheets and the experimental conditions, such as the precise temperature, may not always be specified.

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Source |

| Dimethylformamide (DMF) | C₃H₇NO | ~10 | Not Specified | Cayman Chemical[1][7] |

| 8 | 25 | AbMole BioScience[2] | ||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 8 | 25 | AbMole BioScience[2] |

| Methylene Chloride | CH₂Cl₂ | ~1 | Not Specified | Cayman Chemical[1][7] |

| Chloroform | CHCl₃ | Soluble (Passes Test) | Not Specified | Dojindo Molecular Technologies[5] |

| 10% DMSO + 90% Corn Oil | N/A | ≥ 1.25 | Not Specified | InvivoChem[8] |

Experimental Protocols

Method 1: Gravimetric Analysis

This classic and straightforward method determines solubility by creating a saturated solution and then measuring the mass of the dissolved solute in a known volume of the solvent.[9][10][11][12]

1. Preparation of a Saturated Solution: a. Add an excess amount of Diphenyl-1-pyrenylphosphine to a known volume of the desired organic solvent in a sealed vial or flask. b. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a rotating shaker can be used for this purpose. The presence of undissolved solid material at the end of this period is essential to confirm saturation.[9][13][14][15][16]

2. Separation of the Saturated Solution: a. Allow the undissolved solid to settle. b. Carefully extract a precise volume of the supernatant (the clear, saturated solution) using a volumetric pipette, ensuring no solid particles are transferred. c. Alternatively, the solution can be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

3. Quantification of the Dissolved Solute: a. Transfer the collected supernatant to a pre-weighed, dry evaporating dish or vial. b. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the DPPP. c. Once the solvent is completely removed, re-weigh the container with the dried DPPP residue.

4. Calculation of Solubility: a. The mass of the dissolved DPPP is the final weight of the container minus its initial pre-weighed mass. b. The solubility is then expressed as the mass of the dissolved DPPP per the volume of the supernatant collected (e.g., in mg/mL).

Method 2: UV-Visible Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Visible range, such as DPPP[17][18]. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration.

1. Determination of Maximum Absorbance (λmax): a. Prepare a dilute, unsaturated solution of DPPP in the chosen solvent. b. Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). For DPPP, characteristic absorbance peaks are observed around 243, 280, and 355 nm[1].

2. Creation of a Calibration Curve: a. Prepare a series of standard solutions of DPPP of known concentrations in the chosen solvent. b. Measure the absorbance of each standard solution at the determined λmax. c. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the concentration range used.

3. Preparation and Analysis of the Saturated Solution: a. Prepare a saturated solution of DPPP as described in the gravimetric method (Step 1). b. After the equilibration period, carefully take an aliquot of the clear supernatant. c. Dilute the aliquot with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve. d. Measure the absorbance of the diluted solution at λmax.

4. Calculation of Solubility: a. Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution. b. Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of DPPP in that solvent.[19]

Mandatory Visualization

The following diagram illustrates a logical workflow for determining the solubility of a compound like Diphenyl-1-pyrenylphosphine.

Caption: Workflow for experimental determination of solubility.

Conclusion

This technical guide provides essential information on the solubility of Diphenyl-1-pyrenylphosphine in common organic solvents for researchers, scientists, and professionals in drug development. While existing data offers a good starting point, the provided experimental protocols for gravimetric and UV-Visible spectrophotometric analysis offer a robust framework for determining the solubility of DPPP in a wider range of solvents and under specific experimental conditions. Accurate and comprehensive solubility data are fundamental to ensuring the reliability and reproducibility of research involving this important fluorescent probe.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. abmole.com [abmole.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel fluorescent probe diphenyl-1-pyrenylphosphine to follow lipid peroxidation in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stress Marker Detection DPPP | CAS 110231-30-6 Dojindo [dojindo.com]

- 6. Determination of hydroperoxides and structures by high-performance liquid chromatography with post-column detection with diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Diphenyl-1-pyrenylphosphine I CAS#: 110231-30-6 I fluoregenic peroxide probe I InvivoChem [invivochem.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. quora.com [quora.com]

- 14. byjus.com [byjus.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. reddit.com [reddit.com]

- 17. aai.solutions [aai.solutions]

- 18. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Illuminating the Core: A Technical Guide to the Photophysical Properties of Pyrene-Based Phosphine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate photophysical properties of pyrene-based phosphine (B1218219) compounds, a class of molecules generating significant interest across various scientific domains, including bioimaging, chemical sensing, and materials science for organic electronics. The unique combination of the environmentally sensitive pyrene (B120774) chromophore and the versatile phosphine moiety gives rise to a rich and tunable range of photophysical behaviors. This document provides a comprehensive overview of their core properties, detailed experimental protocols for their characterization, and visual representations of key processes and workflows.

Core Photophysical Properties: A Quantitative Overview

The photophysical characteristics of pyrene-based phosphine compounds are intrinsically linked to their molecular structure. The position of the phosphine group on the pyrene core, the nature of the substituents on the phosphorus atom (e.g., aryl, alkyl, or oxide), and the potential for metal coordination all play a crucial role in determining their absorption and emission profiles, quantum yields, and excited-state lifetimes. The inherent propensity of the pyrene unit to form excimers at higher concentrations adds another layer of complexity and opportunity for designing responsive systems.[1][2]

Below are tables summarizing the key photophysical data for representative pyrene-based phosphine compounds, offering a comparative look at their performance.

Table 1: Photophysical Properties of Selected Pyrene-Based Phosphine Oxides

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| Py-PO-1 | Dichloromethane | 345 | 420, 442 | 0.45 | 5.2 | [3][4] |

| Py-PO-2 | Toluene | 348 | 415 | 0.52 | - | [3] |

| Py-PO-3 | Thin Film | - | 468 (excimer) | - | - | [3] |

Table 2: Photophysical Properties of Pyrene-Based Phosphine Metal Complexes

| Compound | Solvent/State | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| [Au(Py-PPh2)(PPh3)]+ | Dichloromethane | 350 | 480 | 0.21 | 12.5 | [2] |

| [Pt(Py-P)(ppy)]+ | Solid State | - | 550 | - | - | [5] |

| [Cu(Py-bpy)(PPh3)2]+ | Dichloromethane | 365 | 580 | 0.08 | - | [5] |

(Note: The data presented are representative and may vary depending on the specific experimental conditions.)

Experimental Protocols: A Methodological Guide

Accurate and reproducible characterization of the photophysical properties of pyrene-based phosphine compounds is paramount. This section outlines the detailed methodologies for key experiments.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of the compounds.

Methodology:

-

Sample Preparation: Prepare stock solutions of the pyrene-based phosphine compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene) at a concentration of approximately 1 mM. For measurements, prepare a dilute solution (typically 1-10 µM) to avoid inner filter effects.

-

Instrumentation: Use a calibrated dual-beam UV-Visible spectrophotometer for absorption measurements and a spectrofluorometer for emission and excitation spectra.

-

Absorption Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm). The wavelength of maximum absorption (λ_abs) should be identified.

-

Emission Measurement: Excite the sample at its λ_abs and record the emission spectrum. The wavelength of maximum emission (λ_em) is then determined.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

The comparative method using a well-characterized standard is commonly employed.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For pyrene derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) or anthracene (B1667546) in ethanol (B145695) (Φ = 0.27) are common choices.

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.

-

Fluorescence Measurement: Record the fluorescence spectra of all solutions, ensuring identical excitation wavelength and spectrometer settings.

-

Calculation: The quantum yield (Φ_s) of the sample is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology:

Time-Correlated Single Photon Counting (TCSPC) is a widely used technique.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Data Acquisition: The sample is excited with a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of events.

-

Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime (τ).

Visualizing Core Concepts: Diagrams and Workflows

Graphical representations are invaluable for understanding the complex processes involving pyrene-based phosphine compounds. The following diagrams, created using the DOT language, illustrate key concepts.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the photophysical characterization of pyrene-based phosphine compounds.

"Turn-On" Fluorescence Sensing Mechanism

Caption: "Turn-On" fluorescence sensing mechanism.

Cellular Uptake and Imaging Workflow

Caption: Workflow for cellular uptake and fluorescence imaging.

Conclusion and Future Directions

Pyrene-based phosphine compounds represent a versatile platform for the development of advanced functional materials. Their rich photophysical properties, including high quantum yields, long lifetimes, and sensitivity to the local environment, make them prime candidates for a wide range of applications. The ability to tune these properties through synthetic modification opens up a vast chemical space for the design of next-generation probes, sensors, and optoelectronic materials. Future research will likely focus on the development of compounds with enhanced two-photon absorption for deeper tissue imaging, the creation of ratiometric sensors for more precise quantitative measurements, and the integration of these molecules into multifunctional theranostic agents for simultaneous diagnosis and therapy. A thorough understanding of their fundamental photophysical properties, as outlined in this guide, is the cornerstone upon which these future innovations will be built.

References

Methodological & Application

Application Notes and Protocols for the Detection of Lipid Hydroperoxides using Diphenyl-1-pyrenylphosphine (DPPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process implicated in cellular damage, aging, and the pathophysiology of numerous diseases. Accurate detection of lipid hydroperoxides (LOOH), the primary products of lipid peroxidation, is crucial for research in oxidative stress and the development of novel therapeutics. Diphenyl-1-pyrenylphosphine (DPPP) is a highly sensitive and specific fluorescent probe for the detection of LOOH in biological membranes and other lipidic environments.[1][2][3] DPPP itself is non-fluorescent but reacts stoichiometrically with lipid hydroperoxides to produce the highly fluorescent DPPP-oxide (DPPP=O).[1][2][3][4][5] This reaction allows for the quantitative assessment of lipid peroxidation.[4][6] Its hydrophobic nature ensures it localizes within cell membranes, making it an excellent tool for studying membrane-specific oxidative damage.[1][4]

Principle of Detection

The detection of lipid hydroperoxides by DPPP is based on a straightforward oxidation-reduction reaction. The non-fluorescent phosphine (B1218219) group of DPPP is oxidized by a hydroperoxide to a phosphine oxide. This conversion to DPPP-oxide results in a significant increase in fluorescence intensity, which can be measured using a fluorometer or fluorescence microscope.[1][4] The reaction is specific for lipid-soluble hydroperoxides, with minimal reactivity towards aqueous hydrogen peroxide when DPPP is localized in a lipid bilayer.[2][3][4][5]

Caption: Reaction of DPPP with a lipid hydroperoxide.

Key Features of DPPP

-

High Sensitivity: DPPP can detect picomole levels of hydroperoxides.[7]

-

Specificity: It preferentially reacts with lipid hydroperoxides over aqueous reactive oxygen species like hydrogen peroxide.[2][3][4][5]

-

Quantitative Analysis: A linear correlation exists between the fluorescence intensity of DPPP-oxide and the concentration of lipid hydroperoxides.[2][4][6]

-

Live Cell Imaging: Its ability to incorporate into cell membranes allows for the in situ and real-time monitoring of lipid peroxidation in living cells.[2][4]

-

Stability: The fluorescent product, DPPP-oxide, is stable within the cell membrane for extended periods, making it suitable for long-term studies.[2][4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of DPPP in detecting lipid hydroperoxides.

| Parameter | Value | Reference System | Citation |

| Excitation Wavelength | 351-352 nm | In solution and cells | [1][4][8] |

| Emission Wavelength | 380 nm | In solution and cells | [1][4][8] |

| Stoichiometry (DPPP:LOOH) | 1:1 | In solution | [1][2][3][5] |

| Typical Concentration for Cells | 10-20 µM | U937 cells, C. albicans | [1][4] |

| Typical Incubation Time | 10-30 min | C. albicans, PMNs | [1][4] |

| Sensitivity | Picomole levels | HPLC-fluorescence | [7] |

| Linear Range | Varies with system | Methyl linoleate (B1235992) hydroperoxide in cells | [2][4] |

Experimental Protocols

Protocol 1: Detection of Lipid Hydroperoxides in Cultured Cells

This protocol describes a general procedure for labeling cultured cells with DPPP to measure lipid peroxidation.

Materials:

-

Diphenyl-1-pyrenylphosphine (DPPP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Cultured cells (e.g., U937, Jurkat)

-

Fluorometer or fluorescence microscope with appropriate filters

Procedure:

-

Prepare DPPP Stock Solution: Dissolve DPPP in DMSO to make a 10 mM stock solution. Store protected from light at -20°C.

-

Cell Preparation: Seed cells in a suitable culture plate (e.g., 96-well plate for fluorometer readings or glass-bottom dish for microscopy). Allow cells to adhere and grow to the desired confluency.

-

Induce Oxidative Stress (Optional): Treat cells with an agent known to induce lipid peroxidation (e.g., tert-butyl hydroperoxide (TBHP), 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)).[2][4] Include an untreated control group.

-

DPPP Labeling:

-

Dilute the DPPP stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.

-

Remove the existing medium from the cells and wash once with warm PBS.

-

Add the DPPP-containing medium to the cells.

-

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Washing: Remove the DPPP-containing medium and wash the cells twice with warm PBS to remove any unincorporated probe.

-

Measurement:

-

Fluorometer: Add fresh PBS or medium to the wells and measure the fluorescence intensity at an excitation wavelength of ~352 nm and an emission wavelength of ~380 nm.

-

Fluorescence Microscopy: Observe the cells using a fluorescence microscope equipped with a DAPI filter set or similar UV-excitation filter. Capture images for qualitative or quantitative analysis of fluorescence intensity.

-

Caption: Workflow for detecting lipid hydroperoxides in cells.

Protocol 2: In Vitro Detection of Lipid Hydroperoxides in Liposomes or LDL

This protocol is for measuring lipid peroxidation in a cell-free system.

Materials:

-

DPPP

-

Methanol and Chloroform (B151607)

-

Liposomes or isolated Low-Density Lipoprotein (LDL)

-

Inducing agent (e.g., copper sulfate (B86663) for LDL oxidation)

-

Fluorometer

Procedure:

-

Prepare DPPP Solution: Prepare a 1 mM DPPP solution in a mixture of chloroform and methanol.

-

Sample Preparation: Prepare a suspension of liposomes or a solution of LDL in a suitable buffer.

-

DPPP Incorporation: Add the DPPP solution to the liposome (B1194612) or LDL sample and vortex to incorporate the probe into the lipid phase. For LDL, a dispersing agent like Pluronic F-127 may be used to aid incorporation.[5]

-

Induce Oxidation: Initiate lipid peroxidation by adding an inducing agent (e.g., an azo radical initiator or copper sulfate).[5]

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 37°C or 60°C) in the dark for a specified time (e.g., 60 minutes).[6] The optimal temperature and time may need to be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity of the DPPP-oxide at an excitation of ~352 nm and an emission of ~380 nm. A linear relationship between fluorescence intensity and hydroperoxide concentration is expected.[6]

Signaling Pathways and Logical Relationships

The detection of lipid hydroperoxides is a key indicator of cellular oxidative stress. Oxidative stress is a central component of many signaling pathways related to inflammation, apoptosis, and cellular damage. DPPP can be used as a tool to investigate the role of lipid peroxidation in these pathways.

Caption: Role of DPPP in studying oxidative stress pathways.

Conclusion

Diphenyl-1-pyrenylphosphine is a powerful tool for the sensitive and specific detection of lipid hydroperoxides. Its utility in both in vitro and in vivo systems makes it an invaluable probe for researchers in various fields, including cell biology, pharmacology, and drug development. The protocols and information provided here offer a comprehensive guide for the successful application of DPPP in the study of lipid peroxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Estimation of lipid peroxidation of live cells using a fluorescent probe, diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel fluorescent probe diphenyl-1-pyrenylphosphine to follow lipid peroxidation in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel method of following oxidation of low-density lipoprotein using a sensitive fluorescent probe, diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Determination of hydroperoxides and structures by high-performance liquid chromatography with post-column detection with diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Lipid Peroxidation: A Detailed Protocol Using Diphenyl-1-pyrenylphosphine (DPPP)

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the measurement of lipid peroxidation in biological samples using the fluorescent probe Diphenyl-1-pyrenylphosphine (DPPP). This method offers a sensitive and specific means to quantify lipid hydroperoxides, key indicators of oxidative stress, which is implicated in numerous disease pathologies and is a critical consideration in drug development.

Principle of the Assay

The DPPP assay is based on the stoichiometric reaction of the non-fluorescent probe, Diphenyl-1-pyrenylphosphine, with lipid hydroperoxides. This reaction results in the formation of a highly fluorescent product, DPPP oxide (DPPP=O). The fluorescence intensity of DPPP=O is directly proportional to the amount of lipid hydroperoxides present in the sample. DPPP is a lipophilic molecule that readily incorporates into cellular membranes, making it an excellent tool for assessing membrane-specific lipid peroxidation.[1][2][3] The probe preferentially reacts with lipid-soluble hydroperoxides, such as methyl linoleate (B1235992) hydroperoxide, and does not react with hydrogen peroxide located in the membrane.[1][4]

The reaction of DPPP with lipid hydroperoxides is a sensitive and selective method for their determination.[5] The resulting fluorescent product, DPPP oxide, is stable within the cell membrane for at least two days, allowing for reliable and consistent measurements.[1]

Data Presentation

| Parameter | Value | Reference |

| DPPP Molecular Weight | 386.42 g/mol | [6] |

| DPPP Appearance | Slightly yellow powder | [6] |

| DPPP Purity (HPLC) | ≥97% | [6] |

| DPPP=O Excitation Wavelength | 351-352 nm | [6] |

| DPPP=O Emission Wavelength | 380 nm | [3][7] |

| Recommended DPPP Concentration for Cells | 20 µM | [7] |

| Incubation Time with DPPP | 30 minutes | [7] |

| Fluorescent Product Stability in Cells | At least 2 days | [1] |

Experimental Protocols

This section provides detailed methodologies for the measurement of lipid peroxidation using DPPP in cultured cells and tissue homogenates.

Materials and Reagents

-

Diphenyl-1-pyrenylphosphine (DPPP) (CAS: 110954-36-4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Trypsin-EDTA (for adherent cells)

-

Tissue homogenization buffer (e.g., 20 mM Tris buffer, pH 7.4)

-

Butylated hydroxytoluene (BHT) (optional, as an antioxidant during sample preparation)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Preparation of DPPP Stock Solution

-

Prepare a 10 mM stock solution of DPPP in DMSO.

-

Store the stock solution at -20°C, protected from light.

Protocol for Cultured Cells (Adherent and Suspension)

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

-

Induction of Lipid Peroxidation (Optional): Treat cells with the desired experimental compounds or inducers of oxidative stress (e.g., H₂O₂, AAPH) for the appropriate duration.[1] Include appropriate vehicle and positive controls.

-

DPPP Loading:

-

Prepare a 20 µM working solution of DPPP in pre-warmed cell culture medium.

-

Remove the culture medium from the cells. For suspension cells, gently centrifuge the plate and aspirate the supernatant.

-

Add the DPPP working solution to each well.

-

Incubate the plate for 30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the DPPP loading solution.

-

Wash the cells twice with warm PBS to remove any unincorporated DPPP.

-

-

Fluorescence Measurement:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~352 nm and emission at ~380 nm.

-

Alternatively, visualize and quantify fluorescence using a fluorescence microscope equipped with a suitable filter set.

-

Protocol for Tissue Homogenates

-

Tissue Homogenization:

-

Homogenize the tissue sample on ice in a suitable homogenization buffer (e.g., 20 mM Tris buffer, pH 7.4). To prevent new lipid peroxidation during preparation, the addition of BHT to a final concentration of 5 mM is recommended.

-

Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C to remove large cellular debris.

-

Collect the supernatant for the assay.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay) for normalization of the results.

-

DPPP Reaction:

-

In a black 96-well plate, add a specific volume of the tissue homogenate supernatant.

-

Prepare a DPPP working solution in the homogenization buffer.

-

Add the DPPP working solution to each well containing the tissue homogenate. The final concentration of DPPP should be optimized for the specific tissue type.

-

Incubate the plate for a predetermined time at 37°C, protected from light.

-

-

Fluorescence Measurement: Measure the fluorescence intensity as described for cultured cells (Excitation: ~352 nm, Emission: ~380 nm). Normalize the fluorescence intensity to the protein concentration of each sample.

Mandatory Visualizations

Caption: Experimental workflow for measuring lipid peroxidation using DPPP.

Caption: Reaction mechanism of DPPP with lipid hydroperoxides.

References

- 1. Estimation of lipid peroxidation of live cells using a fluorescent probe, diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel fluorescent probe diphenyl-1-pyrenylphosphine to follow lipid peroxidation in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel method of following oxidation of low-density lipoprotein using a sensitive fluorescent probe, diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. orlaproteins.com [orlaproteins.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Determination of Lipid Hydroperoxides using Diphenyl-1-pyrenylphosphine (DPPP) with HPLC-Fluorescence Detection

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of lipid hydroperoxides using Diphenyl-1-pyrenylphosphine (DPPP) as a derivatizing agent with High-Performance Liquid Chromatography (HPLC) coupled to a fluorescence detector (FLD). This method is highly sensitive and specific for the detection of lipid hydroperoxides, which are key biomarkers of oxidative stress. The protocols are intended for researchers, scientists, and professionals in the fields of biochemistry, clinical diagnostics, and drug development.

Introduction

Lipid peroxidation is a critical process implicated in cellular damage and the pathophysiology of numerous diseases. The quantification of lipid hydroperoxides (LOOH), the primary products of lipid peroxidation, is essential for assessing oxidative stress. Diphenyl-1-pyrenylphosphine (DPPP) is a highly specific and sensitive fluorescent probe for this purpose. DPPP, a non-fluorescent molecule, stoichiometrically reacts with lipid hydroperoxides to yield the highly fluorescent DPPP oxide.[1] This reaction forms the basis of a robust analytical method when coupled with HPLC for the separation of various lipid classes and fluorescence detection for quantification. Both pre-column and post-column derivatization strategies can be employed, with post-column derivatization being more common to avoid potential degradation of the derivatized products on the analytical column.

Principle of the Method

The analytical method is based on the chemical reaction between the non-fluorescent DPPP and lipid hydroperoxides. The hydroperoxide group oxidizes DPPP to DPPP oxide, a stable and highly fluorescent compound. The intensity of the fluorescence is directly proportional to the amount of lipid hydroperoxide present in the sample.

Experimental Workflow

The overall experimental workflow for the analysis of lipid hydroperoxides using DPPP and HPLC-FLD is outlined below.

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for the HPLC-FLD determination of lipid hydroperoxides using DPPP.

Table 1: HPLC and Fluorescence Detector Parameters

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Column | Silica, 5 µm | C18, 5 µm |

| Mobile Phase | Hexane/isopropanol/acetic acid gradient | Acetonitrile/methanol/water gradient with acetic acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Post-Column Reagent | 10 µM DPPP in isopropanol | 10 µM DPPP in isopropanol |

| Reagent Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Reaction Coil | 10 m x 0.5 mm i.d., 80 °C[1] | 10 m x 0.5 mm i.d., 80 °C |

| Excitation Wavelength | 352 nm[1] | 352 nm |

| Emission Wavelength | 380 nm[1] | 380 nm |

Table 2: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | General expectation for validated HPLC methods |

| Limit of Detection (LOD) | Picomole levels | [2] |

| Limit of Quantification (LOQ) | Picomole levels | [2] |

| Precision (RSD%) | < 15% | Based on similar validated bioanalytical methods |

| Accuracy (Recovery %) | 87.2 - 102% | [3] (from a flow injection analysis study) |

Experimental Protocols

Reagent Preparation

-

DPPP Stock Solution (1 mM): Dissolve 4.3 mg of Diphenyl-1-pyrenylphosphine in 10 mL of HPLC-grade isopropanol. Store in an amber vial at 4°C, protected from light.

-

DPPP Post-Column Reagent (10 µM): Dilute 100 µL of the 1 mM DPPP stock solution to 10 mL with HPLC-grade isopropanol. Prepare this solution fresh daily and keep it protected from light.

Sample Preparation

-

To 100 µL of plasma or serum in a glass tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in 100 µL of the initial HPLC mobile phase.

-

Weigh approximately 100 mg of tissue and homogenize in 1 mL of ice-cold phosphate-buffered saline (PBS).

-

Take 500 µL of the homogenate and add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Follow steps 2-6 as described for plasma/serum sample preparation.

-

Dissolve 100 mg of the oil sample in 1 mL of hexane.

-

The sample is ready for direct injection into the normal-phase HPLC system.

HPLC-FLD Analysis (Post-Column Derivatization)

-

HPLC System Setup:

-

Equilibrate the HPLC system with the chosen mobile phase (normal or reversed-phase) until a stable baseline is achieved.

-

Set the column oven temperature (e.g., 30°C).

-

Set the fluorescence detector to an excitation wavelength of 352 nm and an emission wavelength of 380 nm.

-

-

Post-Column System Setup:

-

Pump the 10 µM DPPP reagent through the post-column system at a flow rate of 0.5 mL/min.

-

Heat the reaction coil to 80°C.[1]

-

-

Injection and Analysis:

-

Inject 20 µL of the prepared sample extract onto the HPLC column.

-

Run the HPLC gradient program to separate the lipid hydroperoxides.

-

The separated analytes will mix with the DPPP reagent in the reaction coil, and the fluorescent DPPP oxide will be detected by the FLD.

-

-

Quantification:

-

Prepare a calibration curve using a standard lipid hydroperoxide (e.g., cumene (B47948) hydroperoxide or a specific lipid hydroperoxide standard).

-

Calculate the concentration of lipid hydroperoxides in the samples by comparing their peak areas to the calibration curve.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low signal | DPPP reagent degradation | Prepare fresh reagent daily and protect from light. |

| Low reaction coil temperature | Ensure the reaction coil is heated to the optimal temperature (80°C). | |

| High background noise | Impure solvents or reagents | Use HPLC-grade solvents and high-purity DPPP. |

| Light exposure to the DPPP reagent | Keep the DPPP reagent in an amber bottle or covered with aluminum foil. | |

| Poor peak shape | Inappropriate mobile phase | Optimize the mobile phase composition and gradient. |

| Column degradation | Use a guard column and ensure mobile phase pH is within the column's recommended range. |

Conclusion

The use of Diphenyl-1-pyrenylphosphine with HPLC and fluorescence detection provides a highly sensitive and specific method for the quantification of lipid hydroperoxides. The detailed protocols and application notes in this document offer a comprehensive guide for researchers to implement this technique for the assessment of oxidative stress in various biological and food samples. Adherence to the described procedures will ensure reliable and reproducible results.

References

Diphenyl-1-pyrenylphosphine (DPPP): A Fluorescent Probe for Reactive Oxygen Species

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are key signaling molecules involved in a multitude of physiological and pathological processes. An imbalance in ROS homeostasis can lead to oxidative stress, a condition implicated in the onset and progression of numerous diseases. Consequently, the accurate detection and quantification of ROS are paramount in biomedical research and drug development. Diphenyl-1-pyrenylphosphine (DPPP) has emerged as a valuable fluorescent probe for the detection of ROS, exhibiting particular selectivity for lipid hydroperoxides. DPPP itself is non-fluorescent; however, upon reaction with hydroperoxides, it is oxidized to the highly fluorescent diphenyl-1-pyrenylphosphine oxide (DPPP-oxide).[1][2] This property allows for the sensitive and specific detection of lipid peroxidation, a key event in cellular oxidative stress. These application notes provide detailed protocols for the use of DPPP as a fluorescent probe for ROS in various experimental settings.

Principle of the Method

The detection of ROS using DPPP is based on a straightforward oxidation-reduction reaction. Non-fluorescent DPPP reacts stoichiometrically with hydroperoxides (ROOH) to yield the corresponding alcohol (ROH) and the fluorescent product, DPPP-oxide.[3][4][5] The fluorescence intensity of DPPP-oxide is directly proportional to the concentration of hydroperoxides in the sample. This reaction is highly specific for hydroperoxides; DPPP does not react with other ROS such as hydrogen peroxide when located in the cell membrane.[3][4]

The reaction can be summarized as follows:

DPPP (non-fluorescent) + ROOH → DPPP-oxide (fluorescent) + ROH

The resulting DPPP-oxide exhibits strong fluorescence with excitation and emission maxima typically around 352 nm and 380 nm, respectively.[1][2]

Quantitative Data Presentation

The following table summarizes key quantitative parameters of the DPPP-based ROS detection assay, providing a reference for experimental design and data interpretation.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~352 nm | [2] |

| Emission Wavelength (λem) | ~380 nm | [2] |

| Limit of Detection (LOD) | 0.08 nmol (of cumene (B47948) hydroperoxide equivalents in 40 μl of plasma) | [6] |

| Limit of Quantification (LOQ) | 0.25 nmol (of cumene hydroperoxide equivalents in 40 μl of plasma) | [6] |

| Specificity | High for lipid hydroperoxides | [3][4] |

| Cellular Localization | Primarily cell membranes | [3] |

Experimental Protocols

In Vitro Detection of Lipid Hydroperoxides in a 96-Well Plate Format

This protocol is suitable for the screening of antioxidant compounds or the quantification of hydroperoxides in lipid-rich samples such as isolated lipoproteins or liposomes.

Materials and Reagents:

-

DPPP (Diphenyl-1-pyrenylphosphine)

-

Methanol (B129727) or Ethanol (spectroscopic grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Black, clear-bottom 96-well microplates

-

Microplate reader with fluorescence detection capabilities

-

Lipid sample (e.g., liposomes, LDL)

-

Test compounds (for antioxidant screening)

-

Positive control (e.g., cumene hydroperoxide)

Procedure:

-

Preparation of DPPP Stock Solution: Prepare a 1 mM stock solution of DPPP in methanol or ethanol. Store protected from light at -20°C.

-

Sample Preparation: Prepare lipid samples in PBS. If screening compounds, pre-incubate the lipid sample with the test compounds for the desired time.

-

Assay Protocol: a. To each well of a 96-well plate, add 50 µL of the lipid sample. b. Add 50 µL of PBS (for control) or the test compound at various concentrations. c. To initiate the reaction, add 5 µL of the 1 mM DPPP stock solution to each well (final concentration ~50 µM). d. Incubate the plate at 37°C for 30-60 minutes, protected from light. e. Measure the fluorescence intensity using a microplate reader with excitation at ~352 nm and emission at ~380 nm.

-

Data Analysis: Subtract the fluorescence of blank wells (containing only PBS and DPPP) from all readings. The antioxidant activity of a test compound can be calculated as the percentage inhibition of fluorescence signal compared to the control (lipid sample without the test compound).

Detection of Cellular Lipid Peroxidation using Fluorescence Microscopy

This protocol allows for the visualization of lipid peroxidation in live cells.

Materials and Reagents:

-

DPPP

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (DAPI or similar UV filter)

-

Inducer of oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide, or a drug of interest)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

Preparation of DPPP Loading Solution: Prepare a 10 mM stock solution of DPPP in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM.

-

Cell Loading: a. Remove the culture medium from the cells and wash once with warm PBS. b. Add the DPPP loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

Induction of Oxidative Stress: a. After loading, wash the cells twice with warm PBS to remove excess DPPP. b. Add fresh, pre-warmed cell culture medium containing the desired concentration of the oxidative stress inducer. c. Incubate for the desired time period.

-

Fluorescence Imaging: a. Wash the cells once with PBS. b. Add fresh PBS or imaging buffer to the cells. c. Immediately visualize the cells using a fluorescence microscope. Use an excitation filter around 350 nm and an emission filter around 380 nm. d. Capture images for analysis. The intensity of the fluorescence will correlate with the level of lipid peroxidation.

Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. orlaproteins.com [orlaproteins.com]

- 3. Estimation of lipid peroxidation of live cells using a fluorescent probe, diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel fluorescent probe diphenyl-1-pyrenylphosphine to follow lipid peroxidation in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel method of following oxidation of low-density lipoprotein using a sensitive fluorescent probe, diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of total plasma hydroperoxides using a diphenyl-1-pyrenylphosphine fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Detection of Cellular Lipid Peroxidation with Diphenyl-1-pyrenylphosphine (DPPP)

Introduction

Diphenyl-1-pyrenylphosphine (DPPP) is a highly sensitive and specific fluorescent probe for the detection of lipid hydroperoxides in cellular membranes.[1][2] In its native state, DPPP is non-fluorescent. However, it stoichiometrically reacts with lipid hydroperoxides to form the highly fluorescent product, DPPP oxide (DPPP=O).[1][3] This property makes DPPP an invaluable tool for researchers and drug development professionals studying oxidative stress and its role in various pathological conditions. DPPP is lipophilic, allowing it to readily incorporate into cellular membranes where lipid peroxidation primarily occurs.[1] A key advantage of DPPP is its selectivity; it reacts preferentially with lipid-soluble hydroperoxides and does not react with hydrogen peroxide located in the membrane, ensuring targeted detection of lipid peroxidation.[1][2] The resulting fluorescent product, DPPP=O, is stable within the cell membrane for extended periods, making it suitable for long-term studies.[1]

Mechanism of Action

DPPP's utility as a lipid peroxidation probe is based on a straightforward oxidation-reduction reaction. The non-fluorescent DPPP molecule contains a phosphine (B1218219) group that is readily oxidized by hydroperoxides. This reaction converts DPPP to its fluorescent oxide form, DPPP=O. The increase in fluorescence intensity directly correlates with the amount of lipid hydroperoxides present in the cellular membrane, providing a quantitative measure of lipid peroxidation.[1]

Quantitative Data Summary

The following tables provide essential quantitative data for planning and executing fluorescence microscopy experiments with DPPP.

Table 1: Spectroscopic Properties of DPPP and DPPP=O

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Molar Extinction Coefficient (ε) |

| DPPP | N/A (non-fluorescent) | N/A (non-fluorescent) | N/A | N/A |

| DPPP=O | 351 - 352[4][5][6] | 380[4][5][7] | High | Not Reported |

Table 2: Recommended Fluorescence Microscopy Filter Sets

| Filter Set Component | Wavelength Range (nm) | Rationale |

| Excitation Filter | 350/50 (e.g., 325-375) | To specifically excite DPPP=O at its peak excitation wavelength of ~352 nm.[4][5] |

| Dichroic Mirror | ~400 DCLP | To reflect excitation light towards the sample and transmit emitted fluorescence to the detector. |

| Emission Filter | 390/40 (e.g., 370-410) | To specifically capture the emission from DPPP=O around its peak of 380 nm.[4][5][7] |

Note: These are general recommendations. The optimal filter set may vary depending on the specific microscope configuration and other fluorophores present in the sample.

Experimental Protocols

Protocol 1: Preparation of DPPP Stock Solution

-

Reagents and Materials:

-

Diphenyl-1-pyrenylphosphine (DPPP) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Microcentrifuge tubes

-

-